3-(2-Phenylethyl)-1,2-oxazol-5-amine
Overview
Description
3-(2-Phenylethyl)-1,2-oxazol-5-amine is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a phenylethyl group attached to the oxazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Phenylethyl)-1,2-oxazol-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-phenylethylamine and glyoxal in the presence of an acid catalyst can lead to the formation of the desired oxazole ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Phenylethyl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions include oxidized oxazole derivatives, reduced amine derivatives, and various substituted phenylethyl oxazoles.
Scientific Research Applications
3-(2-Phenylethyl)-1,2-oxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-Phenylethyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
2-Phenylethylamine: A related compound with a similar phenylethyl group but lacking the oxazole ring.
1,2-Oxazole: The parent compound of the oxazole family, without the phenylethyl substitution.
Phenethyl alcohol: Another related compound with a phenylethyl group attached to a hydroxyl group instead of an oxazole ring.
Uniqueness: 3-(2-Phenylethyl)-1,2-oxazol-5-amine is unique due to the presence of both the phenylethyl group and the oxazole ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(2-phenylethyl)-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-11-8-10(13-14-11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGZLQLPYDXMJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NOC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301299374 | |
Record name | 3-(2-Phenylethyl)-5-isoxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301299374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119162-59-3 | |
Record name | 3-(2-Phenylethyl)-5-isoxazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119162-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Phenylethyl)-5-isoxazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301299374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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